Thyminose-13C-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

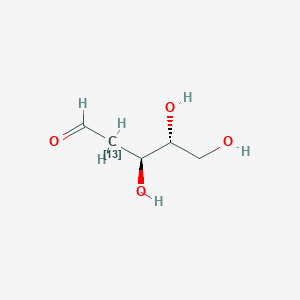

2D Structure

3D Structure

Properties

Molecular Formula |

C5H10O4 |

|---|---|

Molecular Weight |

135.12 g/mol |

IUPAC Name |

(3S,4R)-3,4,5-trihydroxy(213C)pentanal |

InChI |

InChI=1S/C5H10O4/c6-2-1-4(8)5(9)3-7/h2,4-5,7-9H,1,3H2/t4-,5+/m0/s1/i1+1 |

InChI Key |

ASJSAQIRZKANQN-WALQMEISSA-N |

Isomeric SMILES |

C([C@H]([C@H]([13CH2]C=O)O)O)O |

Canonical SMILES |

C(C=O)C(C(CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Thyminose-13C-1: Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thyminose-13C-1, also known as Deoxyribose-13C-1, is a stable isotope-labeled form of thyminose (2-deoxy-D-ribose) with a single carbon-13 (¹³C) atom at the C1 position. As an isotopologue of a fundamental building block of deoxyribonucleic acid (DNA), this compound serves as a critical tool in various scientific disciplines, particularly in metabolic research and drug development. Its primary application lies in its use as a tracer for quantitation in drug development processes and for metabolic flux analysis (MFA), enabling researchers to track the metabolic fate of deoxyribose and its derivatives within biological systems.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound.

Chemical Properties

This compound is a white, solid monosaccharide.[2] As a deoxy sugar, it is derived from ribose through the loss of a hydroxyl group at the 2' position, a structural feature that imparts greater mechanical flexibility to DNA compared to RNA.[2] In aqueous solutions, deoxyribose, and by extension this compound, exists as a mixture of three forms: a linear structure and two cyclic forms, the five-membered deoxyribofuranose and the six-membered deoxyribopyranose, with the latter being the predominant form.[2]

The key chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Synonyms | Deoxyribose-13C-1, 2-Deoxy-D-ribose-1-¹³C | [1] |

| Molecular Formula | ¹³C¹²C₄H₁₀O₄ | [3] |

| Molecular Weight | ~135.13 g/mol | [4] |

| CAS Number | 478511-60-3 | [1] |

| Unlabeled CAS Number | 533-67-5 | [1] |

| Appearance | White Solid | [2] |

| Solubility | Very soluble in water | [2] |

| Isotopic Purity | Typically ≥98% | [5] |

| Melting Point (unlabeled) | 91 °C (196 °F; 364 K) | [2] |

Synthesis of this compound

The synthesis of isotopically labeled sugars such as this compound is a complex process that can be achieved through various chemical and enzymatic methods. While specific proprietary synthesis details are often not fully disclosed, the scientific literature outlines several plausible routes. A common strategy involves starting with a commercially available, simpler ¹³C-labeled precursor and converting it to the desired product through a series of controlled reactions.

One potential synthetic approach is the enzymatic phosphorolysis of a labeled nucleoside. A described method for the preparation of 2-deoxy-α-D-ribose 1-phosphate involves the enzymatic phosphorolysis of 7-methyl-2'-deoxyguanosine.[6] By utilizing a starting material where the deoxyribose moiety is labeled at the 1' position with ¹³C, this method could be adapted to produce 2-deoxy-α-D-ribose-1-¹³C 1-phosphate, which can then be dephosphorylated to yield this compound.

Another approach involves chemical synthesis starting from a suitable precursor. For example, a patented method describes the production of D-2-deoxyribose from sodium 3-deoxy-D-mannonate.[7]

Example Experimental Protocol: Enzymatic Synthesis of 2-Deoxy-α-D-Ribose-1-¹³C 1-Phosphate

This protocol is adapted from a method for synthesizing the unlabeled compound and would require a custom-synthesized ¹³C-labeled starting material.[6]

Materials:

-

7-methyl-2'-deoxyguanosine (with ¹³C label at the 1'-position of the deoxyribose)

-

Purine nucleoside phosphorylase (PNP)

-

Potassium phosphate buffer (pH 7.5)

-

Barium chloride

-

Ethanol

Procedure:

-

Enzymatic Reaction: The ¹³C-labeled 7-methyl-2'-deoxyguanosine is dissolved in a potassium phosphate buffer. Purine nucleoside phosphorylase is added to the solution. The reaction mixture is incubated at a controlled temperature (e.g., 37°C) to allow for the enzymatic phosphorolysis to proceed. The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC).

-

Product Isolation: Once the reaction is complete, the enzyme is denatured and removed, typically by heat treatment followed by centrifugation.

-

Precipitation: The resulting solution containing 2-deoxy-α-D-ribose-1-¹³C 1-phosphate is treated with an aqueous solution of barium chloride to precipitate the product as a barium salt.

-

Purification: The precipitate is collected by filtration, washed with cold water and then with ethanol to remove any remaining impurities.

-

Final Product: The purified barium salt of 2-deoxy-α-D-ribose-1-¹³C 1-phosphate can be converted to the free sugar, this compound, through appropriate chemical dephosphorylation methods.

Biological Pathways and Applications

This compound is not known to be directly involved in cell signaling pathways. Its utility lies in its role as a stable isotope tracer to probe existing biological pathways.

Biosynthesis of Deoxyribose

Deoxyribose is synthesized in vivo from ribose 5-phosphate by the action of ribonucleotide reductases.[2] These enzymes catalyze the removal of the 2'-hydroxyl group from the ribose moiety of ribonucleoside diphosphates to form deoxyribonucleoside diphosphates.

Biosynthesis of Deoxyribose from Ribose 5-phosphate.

Catabolism of Deoxyribose

In some bacteria, such as Pseudomonas simiae, novel oxidative pathways for the catabolism of 2-deoxy-D-ribose have been identified.[8][9] This pathway involves the oxidation of deoxyribose to deoxyribonate, which is then further oxidized and cleaved.[8][9]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Deoxyribose - Wikipedia [en.wikipedia.org]

- 3. chemscene.com [chemscene.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Thyminose | CymitQuimica [cymitquimica.com]

- 6. Synthesis of α-D-Ribose 1-Phosphate and 2-Deoxy-α-D-Ribose 1-Phosphate Via Enzymatic Phosphorolysis of 7-Methylguanosine and 7-Methyldeoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Deoxy-D-ribose synthesis - chemicalbook [chemicalbook.com]

- 8. journals.asm.org [journals.asm.org]

- 9. Oxidative Pathways of Deoxyribose and Deoxyribonate Catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Labeled Blueprint: A Technical History of Deoxyribose in DNA Research

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery and Application of Labeled Deoxyribose in Elucidating the Mechanisms of DNA Synthesis and Replication.

This technical guide delves into the pivotal role of isotopically labeled deoxyribose and its precursors in unraveling the fundamental principles of DNA biology. From the seminal experiments that defined the semi-conservative nature of DNA replication to modern techniques for tracking cellular proliferation, the ability to "tag" and trace the components of DNA has been a cornerstone of molecular biology. This document provides a comprehensive overview of the key historical experiments, detailed methodologies, and the evolution of labeling techniques, offering valuable insights for today's researchers in drug development and the life sciences.

The Dawn of Isotopic Labeling in DNA Research: The Meselson-Stahl Experiment

The groundbreaking 1958 experiment by Matthew Meselson and Franklin Stahl provided the first definitive evidence for the semi-conservative replication of DNA, a cornerstone of modern genetics.[1][2][3][4] Their elegant approach relied on the use of a heavy isotope of nitrogen, ¹⁵N, to distinguish between parent and newly synthesized DNA strands.

Experimental Protocol: The Meselson-Stahl Experiment

The following protocol is a detailed reconstruction of the methodology employed by Meselson and Stahl, based on their 1958 PNAS publication.[5][6]

Objective: To determine the mechanism of DNA replication (conservative, semi-conservative, or dispersive).

Materials:

-

Escherichia coli (E. coli) culture

-

Minimal media with ¹⁵NH₄Cl as the sole nitrogen source (heavy medium)

-

Minimal media with ¹⁴NH₄Cl as the sole nitrogen source (light medium)

-

Cesium chloride (CsCl)

-

Analytical ultracentrifuge

-

UV absorption optics

Procedure:

-

Labeling the Parent DNA: E. coli were grown for several generations in a minimal medium containing the heavy isotope of nitrogen, ¹⁵N, in the form of ¹⁵NH₄Cl. This ensured that the DNA of the bacteria was uniformly labeled with ¹⁵N.[3]

-

Shift to Light Medium: The ¹⁵N-labeled E. coli were then abruptly transferred to a medium containing the normal, lighter isotope of nitrogen, ¹⁴N.[3] Samples of the bacterial culture were collected at various time points corresponding to different generations of cell division.

-

DNA Extraction: For each time point, the bacterial cells were lysed to release the DNA.

-

Density Gradient Ultracentrifugation: The extracted DNA was mixed with a concentrated solution of cesium chloride (CsCl) and centrifuged at high speed for an extended period.[7] This process establishes a density gradient in the centrifuge tube, with the densest CsCl at the bottom and the least dense at the top. DNA molecules migrate to the position in the gradient where their density equals that of the CsCl solution.[7]

-

Data Acquisition: The position of the DNA bands within the centrifuge tube was determined by UV absorption photography.[8]

Data Presentation: Meselson-Stahl Experiment Results

The results of the density gradient centrifugation provided clear evidence for the semi-conservative model of replication.

| Generation | Observed DNA Bands | Interpretation |

| 0 (¹⁵N-labeled) | Single heavy band (¹⁵N/¹⁵N) | All DNA is uniformly labeled with the heavy isotope. |

| 1 (after shift to ¹⁴N) | Single intermediate band (¹⁵N/¹⁴N) | Each new DNA molecule consists of one old (¹⁵N) and one new (¹⁴N) strand.[9] |

| 2 | Two equal bands: one intermediate (¹⁵N/¹⁴N) and one light (¹⁴N/¹⁴N) | Half of the DNA molecules are hybrid, and half are composed entirely of new, light strands.[10] |

| 3 | Two bands: a less intense intermediate band and a more intense light band | The proportion of light DNA increases with each generation. |

Experimental Workflow: Meselson-Stahl Experiment

Enzymatic Synthesis of DNA: The Work of Arthur Kornberg

In the mid-1950s, Arthur Kornberg and his colleagues embarked on a series of experiments to isolate and characterize the enzyme responsible for DNA synthesis, which he named DNA polymerase.[11][12] His work, which earned him a Nobel Prize in 1959, relied heavily on the use of radiolabeled deoxynucleoside triphosphates (dNTPs) to trace the incorporation of nucleotides into a growing DNA chain.[13]

Experimental Protocol: In Vitro DNA Synthesis Assay

The following protocol is a generalized representation of the assays used by Kornberg's group to measure DNA polymerase activity, as detailed in their 1958 publications in the Journal of Biological Chemistry.[14][15][16]

Objective: To demonstrate the enzymatic synthesis of DNA in a cell-free system and to characterize the requirements of the reaction.

Materials:

-

Purified DNA polymerase from E. coli

-

Template DNA (e.g., calf thymus DNA)

-

Deoxynucleoside triphosphates (dATP, dGTP, dCTP, dTTP)

-

One or more ³²P-labeled dNTPs (e.g., [α-³²P]dTTP)

-

Magnesium chloride (MgCl₂)

-

Buffer (e.g., Tris-HCl)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Reaction Mixture Preparation: A reaction mixture was prepared containing buffer, MgCl₂, template DNA, all four dNTPs (with one or more being ³²P-labeled), and the purified DNA polymerase fraction.

-

Incubation: The reaction mixture was incubated at a temperature optimal for the enzyme's activity (e.g., 37°C).

-

Termination and Precipitation: The reaction was stopped by the addition of cold trichloroacetic acid (TCA). This precipitates the newly synthesized, acid-insoluble DNA, while the unincorporated, acid-soluble dNTPs remain in solution.

-

Filtration and Washing: The precipitated DNA was collected on glass fiber filters. The filters were washed extensively with cold TCA and ethanol to remove any remaining unincorporated labeled dNTPs.

-

Quantification of Incorporation: The radioactivity on the dried filters was measured using a scintillation counter. The amount of radioactivity is directly proportional to the amount of labeled dNTP incorporated into the new DNA strands.

Data Presentation: Kornberg's DNA Polymerase Assay

Kornberg's experiments systematically demonstrated the requirements for DNA synthesis. The following table summarizes the key findings.

| Reaction Condition | ³²P Incorporation (cpm) | Interpretation |

| Complete System | High | DNA synthesis occurs with all components present. |

| - DNA Polymerase | Negligible | The enzyme is essential for the reaction. |

| - Template DNA | Negligible | A DNA template is required for synthesis. |

| - dNTPs (one or more omitted) | Negligible | All four dNTPs are necessary for polymerization. |

| - MgCl₂ | Negligible | Divalent cations are required for enzyme activity. |

Experimental Workflow: Kornberg's DNA Polymerase Assay

Modern Techniques: Stable Isotope Labeling and Mass Spectrometry

While radiolabeling was instrumental in early discoveries, concerns over safety and the limitations of autoradiography spurred the development of non-radioactive methods. The use of stable isotopes, such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N), coupled with the high sensitivity and specificity of mass spectrometry, has become a powerful tool for studying DNA synthesis and cell proliferation in vivo, including in human subjects.[17][18]

Labeling Deoxyribose with Stable Isotope-Labeled Glucose

A key modern approach involves administering stable isotope-labeled glucose (e.g., [U-¹³C]glucose or [6,6-²H₂]glucose) to label the deoxyribose moiety of newly synthesized DNA via the de novo nucleotide synthesis pathway.

Experimental Protocol: DNA Labeling with Labeled Glucose and GC-MS Analysis

The following is a generalized protocol based on the work of Hellerstein and colleagues.[17]

Objective: To measure the rate of new DNA synthesis in a population of cells by quantifying the incorporation of a stable isotope label into the deoxyribose of purine deoxyribonucleosides.

Materials:

-

Cell culture or animal model

-

Stable isotope-labeled glucose (e.g., [U-¹³C]glucose)

-

DNA extraction reagents

-

Enzymes for DNA hydrolysis (e.g., nuclease P1, alkaline phosphatase)

-

Derivatization reagents for gas chromatography-mass spectrometry (GC-MS)

-

GC-MS system

Procedure:

-

Label Administration: Labeled glucose is introduced into the cell culture medium or administered to the animal model.

-

Tissue/Cell Collection: At various time points, cells or tissues of interest are collected.

-

Genomic DNA Isolation: Genomic DNA is extracted and purified from the collected samples.

-

Enzymatic Hydrolysis: The purified DNA is enzymatically hydrolyzed to its constituent deoxyribonucleosides.

-

Derivatization: The deoxyribonucleosides are chemically modified (derivatized) to increase their volatility for GC-MS analysis.

-

GC-MS Analysis: The derivatized sample is injected into a GC-MS system. The gas chromatograph separates the different deoxyribonucleosides, and the mass spectrometer measures the mass-to-charge ratio of the fragments, allowing for the quantification of the isotopic enrichment in the deoxyribose moiety.

-

Data Analysis: The fractional synthesis rate of DNA is calculated by comparing the isotopic enrichment of the deoxyribose in the newly synthesized DNA to the enrichment of the precursor pool (i.e., the labeled glucose).

Deoxyribose Synthesis Pathways

The incorporation of labeled precursors into deoxyribose can occur through two main pathways: the de novo synthesis pathway and the salvage pathway.[9][19]

Conclusion

The journey from the pioneering use of heavy nitrogen isotopes to the sophisticated application of stable isotopes and mass spectrometry highlights a continuous drive for greater precision and safety in biological research. The ability to label and track the fate of deoxyribose and its precursors has been, and continues to be, a fundamental tool in our quest to understand the intricate mechanisms of life. The experimental frameworks laid out by Meselson, Stahl, and Kornberg not only answered fundamental questions of their time but also provided the conceptual and methodological foundation for much of modern molecular biology and drug development. As we move forward, the continued innovation in labeling technologies and analytical instrumentation will undoubtedly open new avenues for exploring the complexities of the human genome in both health and disease.

References

- 1. pnas.org [pnas.org]

- 2. pnas.org [pnas.org]

- 3. Meselson–Stahl experiment - Wikipedia [en.wikipedia.org]

- 4. Khan Academy [khanacademy.org]

- 5. THE REPLICATION OF DNA IN ESCHERICHIA COLI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. mun.ca [mun.ca]

- 8. researchgate.net [researchgate.net]

- 9. The Meselson-Stahl Experiment (1957–1958), by Matthew Meselson and Franklin Stahl | Embryo Project Encyclopedia [embryo.asu.edu]

- 10. Item - Schematic diagram of de novo and salvage pathways of purine and pyrimidine nucleotide biosynthesis. - Public Library of Science - Figshare [plos.figshare.com]

- 11. profiles.nlm.nih.gov [profiles.nlm.nih.gov]

- 12. resources.biomol.com [resources.biomol.com]

- 13. nobelprize.org [nobelprize.org]

- 14. Enzymatic synthesis of deoxyribonucleic acid. I. Preparation of substrates and partial purification of an enzyme from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. biochem.du.ac.in [biochem.du.ac.in]

- 16. biochem.du.ac.in [biochem.du.ac.in]

- 17. researchgate.net [researchgate.net]

- 18. projects.iq.harvard.edu [projects.iq.harvard.edu]

- 19. microbenotes.com [microbenotes.com]

Tracing Nucleotide Metabolism with Thyminose-13C-1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleotide metabolism is a fundamental cellular process essential for DNA replication, RNA synthesis, and cellular energy transfer.[1][2] Dysregulation of nucleotide metabolism is a hallmark of various diseases, including cancer, making it a critical area of research and a promising target for therapeutic intervention. Stable isotope tracing has emerged as a powerful technique to delineate metabolic pathways and quantify their fluxes in living cells.[1][3] Thyminose-13C-1, a stable isotope-labeled form of deoxyribose, serves as a valuable tracer for investigating the nucleotide salvage pathway. This guide provides a comprehensive overview of the application of this compound for tracing nucleotide metabolism, complete with experimental protocols and data interpretation.

This compound, also known as Deoxyribose-13C-1, is an endogenous metabolite labeled with a stable isotope of carbon at the first position.[4] This labeling allows for the tracking of the deoxyribose moiety as it is incorporated into deoxynucleosides and subsequently into DNA. By using techniques such as mass spectrometry, researchers can differentiate between unlabeled (12C) and labeled (13C) metabolites, providing a quantitative measure of pathway activity.[1]

Experimental Workflow

The general workflow for a this compound tracing experiment involves several key steps, from cell culture and isotope labeling to metabolite extraction and analysis. The following diagram illustrates a typical experimental pipeline.

Caption: A generalized workflow for tracing nucleotide metabolism using this compound.

Key Experimental Protocols

A detailed protocol is crucial for the successful implementation of a this compound tracing experiment. The following sections outline the key methodologies.

Cell Culture and Isotope Labeling

-

Cell Seeding: Plate cells at a desired density in appropriate growth media and culture conditions. Allow cells to adhere and reach the desired confluency (typically 60-80%).

-

Media Preparation: Prepare fresh growth media. For the experimental group, supplement the media with this compound to a final concentration typically in the range of 10-100 µM. The exact concentration should be optimized for the specific cell line and experimental goals. The control group should receive media with an equivalent concentration of unlabeled thyminose.

-

Labeling: Remove the existing media from the cells and replace it with the this compound containing media (for the experimental group) or control media.

-

Time Course: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the dynamic incorporation of the label.

Metabolite Extraction

-

Washing: At each time point, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining labeled media.

-

Quenching: Immediately add a cold extraction solvent to quench metabolic activity. A common choice is a mixture of methanol, acetonitrile, and water (e.g., 40:40:20 v/v/v) kept at -20°C.

-

Scraping and Collection: Scrape the cells in the extraction solvent and collect the cell lysate in a microcentrifuge tube.

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the metabolites for analysis.

LC-MS/MS Analysis

-

Chromatography: Separate the metabolites using liquid chromatography (LC). A reverse-phase or HILIC column can be used depending on the polarity of the target metabolites.

-

Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Data Acquisition: Acquire data in both full scan mode to identify metabolites and in MS/MS mode to confirm their identity and quantify isotopologue distribution.

Signaling Pathway Visualization

This compound is incorporated into the deoxynucleotide pool via the salvage pathway. The following diagram illustrates the key steps of this pathway, highlighting the incorporation of the 13C label.

Caption: The deoxyribonucleotide salvage pathway showing the incorporation of 13C from this compound.

Quantitative Data Presentation

The primary output of a this compound tracing experiment is the fractional enrichment of the 13C label in downstream metabolites. This data is typically presented in a tabular format to facilitate comparison across different time points and experimental conditions.

| Metabolite | Time (hours) | % 13C Enrichment (M+1) |

| Deoxyribose-1-phosphate | 2 | 85.2 ± 3.1 |

| 8 | 95.6 ± 1.8 | |

| 24 | 98.1 ± 0.9 | |

| dTMP | 2 | 30.5 ± 2.5 |

| 8 | 65.1 ± 4.2 | |

| 24 | 82.3 ± 3.7 | |

| dTDP | 2 | 25.1 ± 2.2 |

| 8 | 60.8 ± 3.9 | |

| 24 | 79.5 ± 3.5 | |

| dTTP | 2 | 20.3 ± 1.9 |

| 8 | 55.4 ± 3.6 | |

| 24 | 75.2 ± 3.1 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Data Interpretation

The percentage of 13C enrichment reflects the contribution of the salvage pathway to the total pool of each metabolite. A rapid and high level of enrichment in deoxyribose-1-phosphate indicates efficient uptake and phosphorylation of this compound. The subsequent increase in 13C enrichment in dTMP, dTDP, and dTTP over time demonstrates the flux through the salvage pathway to generate thymidine nucleotides for DNA synthesis.

By comparing the enrichment patterns under different conditions (e.g., in the presence of a drug), researchers can elucidate the effects of the perturbation on nucleotide salvage. For instance, a decrease in 13C enrichment in dNTPs in drug-treated cells would suggest that the drug inhibits one of the enzymes in the salvage pathway.

Conclusion

This compound is a powerful tool for dissecting the complexities of nucleotide salvage pathways. The methodologies outlined in this guide provide a framework for designing and conducting robust stable isotope tracing experiments. The ability to quantitatively measure metabolic fluxes offers invaluable insights into cellular physiology and disease mechanisms, paving the way for the development of novel therapeutic strategies.

References

Understanding Metabolic Pathways with Thyminose-13C-1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Metabolic Pathways Traced by Thyminose-13C-1

The primary metabolic route for this compound in mammalian cells is the deoxyribonucleoside salvage pathway . This pathway is crucial for recycling the products of DNA degradation and utilizing extracellular deoxyribonucleosides. The key steps involving this compound are:

-

Phosphorylation: Upon entering the cell, this compound is phosphorylated by a deoxyribonucleoside kinase to form 2-deoxy-D-ribose-1-phosphate-13C-1.

-

Conversion to Deoxyribose-5-Phosphate: This intermediate is then converted to 2-deoxy-D-ribose-5-phosphate-13C-1.

-

Entry into the Pentose Phosphate Pathway (PPP): 2-deoxy-D-ribose-5-phosphate-13C-1 can be subsequently metabolized by enzymes of the non-oxidative branch of the Pentose Phosphate Pathway, such as transketolase and transaldolase. This allows the 13C label to be incorporated into various intermediates of the PPP and glycolysis, including fructose-6-phosphate, glyceraldehyde-3-phosphate, and ultimately, lactate and intermediates of the TCA cycle.

By tracing the journey of the 13C-1 label, researchers can quantify the flux through the deoxyribonucleoside salvage pathway and its contribution to central carbon metabolism. This is particularly relevant in cancer cells, which often exhibit upregulated salvage pathways to meet their high demand for nucleotides for DNA replication.

Signaling Pathways and Logical Relationships

The diagram below illustrates the central role of the deoxyribonucleoside salvage pathway in processing this compound and its subsequent entry into the pentose phosphate pathway.

Experimental Protocols

The following sections provide a generalized experimental workflow for conducting a stable isotope tracing study with this compound in cultured mammalian cells. This protocol is based on established methodologies for 13C-metabolic flux analysis.

Experimental Workflow

Detailed Methodologies

1. Cell Culture and Isotope Labeling:

-

Cell Lines: Select appropriate cancer and non-cancerous control cell lines.

-

Culture Medium: Utilize a custom medium that lacks unlabeled 2-deoxy-D-ribose to maximize the incorporation of this compound. The concentration of this compound should be optimized for each cell line but typically ranges from 10 to 100 µM.

-

Labeling Time Course: Perform a time-course experiment (e.g., 0, 1, 4, 8, 24 hours) to determine the kinetics of label incorporation into downstream metabolites and to identify the optimal time point for achieving isotopic steady-state.

2. Metabolite Extraction:

-

Quenching: Rapidly quench metabolic activity to prevent further enzymatic reactions. This is typically achieved by aspirating the culture medium and washing the cells with ice-cold phosphate-buffered saline (PBS), followed by the addition of a cold extraction solvent (e.g., 80% methanol).

-

Extraction: Scrape the cells in the cold extraction solvent and transfer the cell lysate to a microcentrifuge tube. Vortex thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins.

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the protein and cell debris.

-

Supernatant Collection: Carefully collect the supernatant containing the polar metabolites.

3. Sample Analysis by Mass Spectrometry:

-

Instrumentation: Utilize a high-resolution mass spectrometer coupled with either liquid chromatography (LC-MS) or gas chromatography (GC-MS). LC-MS is generally preferred for the analysis of polar metabolites without derivatization.

-

Chromatography: Employ a suitable chromatography method to separate the metabolites of interest. For LC-MS, hydrophilic interaction liquid chromatography (HILIC) is often used for polar metabolites.

-

Mass Spectrometry: Operate the mass spectrometer in full scan mode to acquire the mass spectra of the eluting metabolites. The high resolution will allow for the accurate determination of the mass isotopologue distribution (MID) of each metabolite.

4. Data Analysis and Metabolic Flux Analysis (MFA):

-

Data Processing: Process the raw mass spectrometry data using specialized software to identify metabolites and quantify the abundance of each mass isotopologue (M, M+1, M+2, etc.).

-

Isotopic Enrichment Calculation: Correct for the natural abundance of 13C to determine the fractional enrichment of the label in each metabolite.

-

Metabolic Flux Modeling: Utilize MFA software (e.g., INCA, Metran) to fit the measured MIDs to a metabolic network model. This will allow for the quantification of the relative or absolute fluxes through the metabolic pathways of interest.

Data Presentation

While specific experimental data for this compound tracing is not available, the following tables illustrate how quantitative data from such an experiment would be structured.

Table 1: Fractional Enrichment of 13C in Key Metabolites Over Time

| Metabolite | 1 hour | 4 hours | 8 hours | 24 hours |

| Deoxyribose-5-phosphate | Value | Value | Value | Value |

| Ribose-5-phosphate | Value | Value | Value | Value |

| Fructose-6-phosphate | Value | Value | Value | Value |

| Glyceraldehyde-3-phosphate | Value | Value | Value | Value |

| Lactate | Value | Value | Value | Value |

| Citrate | Value | Value | Value | Value |

*Values would represent the percentage of the metabolite pool that contains at least one 13C atom derived from this compound.

Table 2: Mass Isotopologue Distribution (MID) of Key Metabolites at 24 hours

| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 |

| Deoxyribose-5-phosphate | % | % | % | % | % | % |

| Ribose-5-phosphate | % | % | % | % | % | % |

| Fructose-6-phosphate | % | % | % | % | % | % |

| Lactate | % | % | % | |||

| Citrate | % | % | % | % | % | % |

*Values would represent the percentage of each mass isotopologue for a given metabolite.

Conclusion

This compound is a valuable tracer for investigating the deoxyribonucleoside salvage pathway and its interplay with central carbon metabolism. The methodologies outlined in this guide provide a robust framework for designing and executing metabolic tracing studies to unravel the metabolic adaptations of cells, particularly in the context of disease and drug development. While the absence of published quantitative data for this specific tracer necessitates a reliance on generalized protocols, the principles of 13C-metabolic flux analysis are well-established and can be effectively applied to gain novel insights into cellular metabolism using this compound. Future studies employing this tracer are anticipated to provide critical data for understanding and targeting nucleotide metabolism in various pathological conditions.

Thyminose-13C-1: A Technical Guide for Researchers in Drug Development

For researchers, scientists, and drug development professionals, this in-depth guide provides comprehensive information on Thyminose-13C-1, including supplier details, purity specifications, and its application in metabolic research. This document outlines experimental protocols and visualizes key metabolic pathways to facilitate its use in advanced research settings.

Supplier and Purity Information

This compound, a stable isotope-labeled form of the endogenous metabolite thyminose (2-deoxy-D-ribose), is a critical tool for metabolic research, particularly in metabolic flux analysis (MFA). The primary supplier identified for this compound is MedChemExpress (MCE). While a specific certificate of analysis for this compound was not publicly available, the purity of the unlabeled analogue, Thyminose, is reported to be 99.49% by MCE, suggesting a high standard of purity for their products. Researchers are advised to request a lot-specific Certificate of Analysis upon purchase for precise purity data.

| Supplier | Product Name | Catalog Number | Purity (unlabeled) | Available Documentation |

| MedChemExpress (MCE) | This compound | HY-77956S1 | 99.49% | Data Sheet, Certificate of Analysis (upon request) |

Applications in Metabolic Research

This compound is primarily utilized as a tracer in stable isotope labeling experiments to investigate cellular metabolism. Its key applications include:

-

Metabolic Flux Analysis (MFA): As a precursor to deoxyribonucleotides, this compound allows for the tracing of carbon atoms through the pentose phosphate pathway (PPP) and into DNA synthesis. This enables the quantification of metabolic fluxes and provides insights into the regulation of these pathways in various physiological and pathological states, such as cancer.[1][2]

-

Internal Standard: Due to its isotopic labeling, this compound can be used as an internal standard in mass spectrometry-based quantification of endogenous thyminose and related metabolites.[3]

-

Therapeutic Drug Monitoring: Isotope-labeled compounds are valuable in pharmacokinetic studies to trace the metabolic fate of drugs.[3]

Experimental Protocols

While specific protocols for this compound are often experiment-dependent, the following provides a general framework for its use in metabolic flux analysis based on established methodologies for 13C-labeled tracers.

Cell Culture and Isotope Labeling

-

Cell Seeding: Plate cells at a desired density in standard culture medium and allow them to adhere and resume proliferation.

-

Tracer Introduction: Replace the standard medium with a medium containing this compound. The concentration of the tracer should be optimized for the specific cell line and experimental goals, but concentrations in the low millimolar range are common for glucose and its analogues.

-

Incubation: Culture the cells in the presence of the tracer for a duration sufficient to achieve isotopic steady-state in the metabolites of interest. This time can range from minutes to hours and should be determined empirically.[4]

Metabolite Extraction

-

Quenching: Rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity.

-

Extraction: Add a cold extraction solvent (e.g., 80:20 methanol:water mixture) to the cells.

-

Cell Lysis and Collection: Scrape the cells and collect the cell lysate. Centrifuge to pellet cellular debris.

-

Sample Preparation: Collect the supernatant containing the metabolites. The sample can then be dried and derivatized for analysis.

Mass Spectrometry Analysis

-

Instrumentation: Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are commonly used to analyze the isotopic enrichment of metabolites.[5][6]

-

Data Acquisition: The mass spectrometer is set to detect the mass isotopologue distributions (MIDs) of the targeted metabolites. This involves monitoring the mass-to-charge ratios (m/z) of the unlabeled (M+0) and labeled (M+1, M+2, etc.) forms of the metabolite.

-

Data Analysis: The raw mass spectrometry data is corrected for the natural abundance of 13C. The corrected MIDs are then used in computational models to calculate metabolic fluxes.

Signaling and Metabolic Pathways

This compound is instrumental in elucidating the dynamics of the Pentose Phosphate Pathway (PPP) and its connection to nucleotide biosynthesis and DNA synthesis.

Pentose Phosphate Pathway and DNA Synthesis

The PPP is a crucial metabolic pathway that runs parallel to glycolysis. It is responsible for generating NADPH, which is essential for reductive biosynthesis and antioxidant defense, and for producing pentose sugars, including ribose-5-phosphate, a precursor for nucleotide synthesis. By tracing the incorporation of the 13C label from this compound into deoxyribonucleotides, researchers can quantify the flux through the PPP and its contribution to DNA replication.

Caption: Metabolic fate of this compound in the Pentose Phosphate Pathway and DNA synthesis.

Experimental Workflow for 13C Metabolic Flux Analysis

The overall workflow for a typical 13C-MFA experiment is a multi-step process that requires careful planning and execution.

References

- 1. 13c-Metabolic Flux Analysis of the Pentose Phosphate Pathway Using GC-MS Analysis of RNA and Glycogen | AIChE [proceedings.aiche.org]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. d-nb.info [d-nb.info]

- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 6. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

Thyminose-13C-1: A Technical Guide for Researchers

CAS Number: 478511-60-3

Synonyms: Deoxyribose-13C-1

Thyminose-13C-1 is the isotopically labeled form of thyminose, an endogenous metabolite more commonly known as 2-deoxy-D-ribose. The presence of the carbon-13 isotope at the first carbon position makes it a valuable tool for researchers in metabolic studies, drug development, and various biochemical assays. This technical guide provides an in-depth overview of this compound, its properties, relevant biological pathways, and experimental protocols for its use.

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 478511-60-3 | [1] |

| Unlabeled CAS Number | 533-67-5 | [1] |

| Molecular Formula | C₅H₁₀O₄ (with ¹³C at C1) | |

| Molecular Weight | ~135.13 g/mol | |

| Appearance | Solid | [2] |

Biological Significance and Signaling Pathways

Thyminose, or deoxyribose, is a central molecule in cellular metabolism and signaling. It is a fundamental component of deoxyribonucleic acid (DNA) and its metabolism is intricately linked to cell growth, proliferation, and death.

Deoxyribose Metabolism

In bacteria, novel oxidative pathways for the catabolism of 2-deoxy-D-ribose have been identified. One proposed pathway involves the oxidation of deoxyribose to deoxyribonate, which is then further oxidized to ketodeoxyribonate and subsequently cleaved to yield acetyl-CoA and glyceryl-CoA.[3][4] This pathway can proceed in parallel with the more well-known deoxyribose 5-phosphate aldolase pathway.[3]

Caption: Bacterial oxidative catabolism of deoxyribose.

Role in Angiogenesis

Deoxyribose and its phosphorylated form, 2-deoxy-D-ribose-1-phosphate (dRP), have been shown to possess pro-angiogenic properties.[5][6] dRP, released by various cell types including platelets, macrophages, and cancer cells, can be internalized by endothelial cells.[6] Intracellularly, dRP directly activates NADPH oxidase 2 (NOX2), leading to an increase in reactive oxygen species (ROS).[6] This triggers the activation of the transcription factor nuclear factor kappa B (NF-κB), which in turn upregulates the expression of vascular endothelial growth factor receptor 2 (VEGFR2), promoting VEGF-dependent angiogenesis.[6]

Caption: dRP-induced pro-angiogenic signaling pathway.

Cell Fate Determination: Apoptosis vs. Necrosis

Deoxyribose can induce cell death, and the specific mechanism, either apoptosis or necrosis, can be influenced by the intracellular concentration of polyamines. In cells with normal polyamine levels, deoxyribose treatment leads to apoptosis.[7] However, in polyamine-depleted cells, the mode of cell death switches to necrosis.[7] This suggests a link between the cell cycle, regulated by polyamines, and the cellular response to a death stimulus like deoxyribose.[7]

Caption: Influence of polyamines on deoxyribose-induced cell death.

Experimental Protocols

The utilization of this compound in research necessitates specific experimental protocols. Below are outlines for key experimental approaches.

Metabolic Flux Analysis

Objective: To trace the metabolic fate of the carbon backbone of deoxyribose in a biological system.

Methodology:

-

Cell Culture: Culture cells of interest to the desired confluency.

-

Isotope Labeling: Replace the standard culture medium with a medium containing this compound as the sole or a supplementary carbon source. The concentration will be dependent on the specific cell line and experimental goals.

-

Time Course: Incubate the cells for various time points to allow for the uptake and metabolism of the labeled thyminose.

-

Metabolite Extraction: Harvest the cells and perform a metabolite extraction using a suitable solvent system (e.g., 80% methanol).

-

LC-MS/MS Analysis: Analyze the extracted metabolites using liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the incorporation of the 13C label into downstream metabolites.

-

Data Analysis: Analyze the mass isotopomer distribution to determine the relative flux through different metabolic pathways.

Determination of Deoxyribose Derivatives

Objective: To quantify the levels of deoxyribose and its derivatives in biological samples.

Methodology: This protocol is based on a fluorimetric determination method.

-

Sample Preparation: Homogenize tissue or cell samples as required.

-

Periodate Oxidation: Treat the sample with periodate to oxidize and cleave ribonucleosides, which are often present in large excess.

-

Chromatographic Separation: Utilize column chromatography to separate the deoxyribonucleotides from other cellular components and the products of the periodate oxidation.

-

Fluorimetric Determination:

-

Labilize the pyrimidine-glycosidic bond through bromination.

-

React the liberated deoxyribose with a suitable reagent (e.g., thiobarbituric acid) to produce a fluorescent product.

-

Measure the fluorescence to quantify the amount of deoxyribose.

-

In Vitro Angiogenesis Assay

Objective: To assess the pro-angiogenic effect of thyminose.

Methodology:

-

Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto a basement membrane matrix (e.g., Matrigel).

-

Treatment: Treat the cells with varying concentrations of thyminose. A vehicle control should be included.

-

Incubation: Incubate the cells for a period sufficient to allow for tube formation (typically 6-24 hours).

-

Visualization: Visualize the tube-like structures using a microscope.

-

Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.

Conclusion

This compound is a powerful tool for researchers investigating a wide range of biological processes, from fundamental metabolic pathways to complex signaling cascades involved in angiogenesis and cell death. Its use as a stable isotope tracer allows for precise tracking and quantification of metabolic flux, providing valuable insights into cellular physiology in both health and disease. The experimental protocols outlined in this guide provide a starting point for the application of this compound in various research contexts.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Thymidine phosphorylase in nucleotide metabolism: physiological functions and its implications in tumorigenesis and anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Oxidative Pathways of Deoxyribose and Deoxyribonate Catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deoxyribose - Wikipedia [en.wikipedia.org]

- 6. Direct Activation of NADPH Oxidase 2 by 2-Deoxyribose-1-Phosphate Triggers Nuclear Factor Kappa B-Dependent Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Utilizing Thyminose-13C-1 (Deoxyribose-13C-1) for Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thyminose-13C-1, more commonly known by its systematic name Deoxyribose-13C-1, is a stable isotope-labeled monosaccharide that serves as a critical tool for researchers investigating cellular metabolism and DNA synthesis. As an isotopologue of deoxyribose, the fundamental sugar component of deoxyribonucleic acid (DNA), this compound acts as a tracer that can be incorporated into biological pathways. This allows for the qualitative and quantitative assessment of metabolic fluxes, particularly through the nucleotide salvage pathway and into newly synthesized DNA. This in-depth guide provides a comprehensive overview of the application of this compound, including its chemical properties, detailed experimental protocols for tracer studies, and methods for data analysis.

Core Concepts and Applications

This compound is an invaluable tool in the field of metabolic research, primarily utilized in ¹³C metabolic flux analysis (¹³C-MFA). By introducing this labeled compound to cells or organisms, scientists can trace the path of the ¹³C-labeled carbon atom as it is metabolized and incorporated into various biomolecules. The primary application of this compound is to study the deoxyribonucleoside salvage pathway, a critical process for DNA synthesis and repair. This pathway recycles deoxyribonucleosides from degraded DNA, providing an alternative to the de novo synthesis of nucleotides.

The insights gained from this compound tracer studies are particularly relevant in cancer research, where altered metabolism is a hallmark of disease. By quantifying the flux through the deoxyribonucleoside salvage pathway, researchers can gain a deeper understanding of how cancer cells sustain their rapid proliferation and identify potential therapeutic targets. Other applications include studying the effects of drugs on DNA synthesis, investigating the mechanisms of DNA damage and repair, and exploring the metabolic dynamics of various cell types.

Physicochemical Properties of this compound

| Property | Value |

| Synonyms | Deoxyribose-13C-1, 2-Deoxy-D-ribose-1-¹³C |

| Molecular Formula | ¹³C¹²C₄H₁₀O₄ |

| Molecular Weight | 135.12 g/mol |

| CAS Number | 478511-60-3 |

| Appearance | White to off-white solid |

| Purity | Typically ≥98% |

| Storage | Store at -20°C for long-term stability |

Experimental Protocols

The successful application of this compound in metabolic tracer studies relies on meticulously planned and executed experimental protocols. The following sections provide detailed methodologies for cell culture-based experiments, from sample preparation to analysis by mass spectrometry or nuclear magnetic resonance spectroscopy.

I. Cell Culture and Labeling

This protocol outlines a general procedure for labeling mammalian cells with this compound to trace its incorporation into DNA.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS), dialyzed

-

This compound (Deoxyribose-13C-1)

-

Phosphate-buffered saline (PBS)

-

Cell scrapers

-

6-well or 10 cm cell culture plates

Procedure:

-

Cell Seeding: Seed cells in 6-well or 10 cm plates at a density that will result in approximately 80% confluency at the time of harvesting. Allow cells to adhere and grow for 24 hours.

-

Preparation of Labeling Medium: Prepare the labeling medium by supplementing the appropriate base medium with dialyzed FBS and the desired concentration of this compound. The final concentration of the tracer may need to be optimized depending on the cell line and experimental goals, but a starting point of 10-100 µM is common.

-

Labeling: Aspirate the standard culture medium from the cells and wash once with sterile PBS. Add the pre-warmed labeling medium containing this compound to the cells.

-

Incubation: Incubate the cells for a specific duration to allow for the uptake and incorporation of the tracer. The incubation time is a critical parameter and should be determined empirically. A time-course experiment (e.g., 0, 2, 6, 12, 24 hours) is recommended to determine the optimal labeling period.

-

Harvesting: After the desired incubation period, aspirate the labeling medium and wash the cells twice with ice-cold PBS to halt metabolic activity.

II. DNA Extraction and Hydrolysis

Materials:

-

DNA extraction kit (e.g., column-based or phenol-chloroform)

-

Nuclease P1

-

Alkaline Phosphatase

-

Ammonium acetate buffer

Procedure:

-

DNA Extraction: Lyse the harvested cells and extract genomic DNA using a commercial kit or standard protocol. Ensure the DNA is of high purity.

-

DNA Quantification: Quantify the extracted DNA using a spectrophotometer or fluorometer.

-

Enzymatic Hydrolysis:

-

To 20-50 µg of DNA, add Nuclease P1 in an appropriate buffer (e.g., 20 mM ammonium acetate, pH 5.3).

-

Incubate at 50°C for 2 hours.

-

Add Alkaline Phosphatase and continue to incubate at 37°C for an additional 2 hours. This will hydrolyze the DNA into individual deoxyribonucleosides.

-

-

Sample Cleanup: The hydrolyzed sample may need to be cleaned up to remove enzymes and other contaminants prior to analysis. This can be achieved by protein precipitation or solid-phase extraction.

III. Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying the incorporation of ¹³C into deoxyribonucleosides.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC)

-

Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

Typical LC-MS/MS Parameters:

| Parameter | Setting |

| Column | Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | A linear gradient from 5% to 95% B over 10-15 minutes |

| Flow Rate | 0.2-0.4 mL/min |

| Injection Volume | 5-10 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | Specific precursor-to-product ion transitions for both the unlabeled (M+0) and labeled (M+1) deoxyadenosine, deoxyguanosine, deoxycytidine, and thymidine. |

| Collision Energy | Optimized for each deoxyribonucleoside |

Data Analysis:

The fractional enrichment of ¹³C in each deoxyribonucleoside is calculated by dividing the peak area of the labeled isotopologue (M+1) by the sum of the peak areas of the unlabeled (M+0) and labeled isotopologues.

IV. Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine the position and extent of ¹³C labeling.

Sample Preparation:

-

The hydrolyzed and purified deoxyribonucleoside sample should be lyophilized and reconstituted in a deuterated solvent (e.g., D₂O).

-

The concentration of the sample should be optimized for NMR analysis, typically in the range of 1-10 mM.

NMR Acquisition:

-

¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

The ¹³C enrichment can be determined by comparing the integrals of the ¹³C-coupled and uncoupled signals in the ¹H spectrum or directly from the ¹³C spectrum.

Data Presentation

The quantitative data obtained from this compound tracer experiments should be presented in a clear and organized manner to facilitate interpretation and comparison across different experimental conditions.

Table 1: Fractional Enrichment of ¹³C in Deoxyribonucleosides Following Incubation with this compound

| Deoxyribonucleoside | Fractional Enrichment (%) at 6 hours | Fractional Enrichment (%) at 12 hours | Fractional Enrichment (%) at 24 hours |

| Deoxyadenosine | Example Value | Example Value | Example Value |

| Deoxyguanosine | Example Value | Example Value | Example Value |

| Deoxycytidine | Example Value | Example Value | Example Value |

| Thymidine | Example Value | Example Value | Example Value |

Note: The values in this table are placeholders and should be replaced with actual experimental data.

Mandatory Visualizations

Diagrams are essential for illustrating the metabolic pathways and experimental workflows involved in this compound tracer studies. The following diagrams are generated using the Graphviz DOT language.

Deoxyribonucleoside Salvage Pathway

Caption: Deoxyribonucleoside Salvage Pathway.

Experimental Workflow for this compound Tracer Analysis

Caption: this compound Experimental Workflow.

Conclusion

This compound is a powerful and versatile tool for elucidating the dynamics of deoxyribonucleoside metabolism and DNA synthesis. By employing the detailed protocols and analytical methods outlined in this guide, researchers can gain valuable insights into fundamental biological processes and their alterations in disease states. The ability to trace the metabolic fate of deoxyribose provides a unique window into the intricate network of cellular metabolism, paving the way for new discoveries and the development of novel therapeutic strategies.

Methodological & Application

Application Note: Quantifying Cell Proliferation Using Stable Isotope-Labeled Thymidine

Introduction

The study of cell proliferation is fundamental to understanding normal physiological processes and the progression of diseases such as cancer. A common method to assess cell division is by measuring the rate of new DNA synthesis. This protocol details the use of Thyminose-13C-1, a stable isotope-labeled analog of thymidine, to trace and quantify its incorporation into newly synthesized DNA in cultured cells. When cells proliferate, they incorporate extracellular nucleosides into their genomic DNA. By supplying this compound in the cell culture medium, the rate of its incorporation can be precisely measured using techniques like mass spectrometry. This method offers a quantitative and sensitive alternative to older techniques that rely on radioactive isotopes.

This application note provides a detailed protocol for using this compound to label DNA in cell culture, followed by DNA extraction, and analysis of isotope enrichment. The presented data illustrates the application of this method in determining the anti-proliferative effects of a hypothetical anti-cancer compound, Drug X.

Experimental Protocols

Cell Culture and Labeling with this compound

This protocol describes the general procedure for labeling adherent cells with this compound. The optimal concentration of the labeling reagent and the incubation time may vary depending on the cell line and experimental goals.

-

Materials:

-

Adherent cells (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (10 mM in sterile water)

-

6-well cell culture plates

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Cell counting device (e.g., hemocytometer)

-

-

Procedure:

-

Seed cells in 6-well plates at a density of 2 x 10^5 cells per well in 2 mL of complete medium.

-

Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

-

After 24 hours, treat the cells with the desired concentration of the test compound (e.g., Drug X) or vehicle control.

-

Simultaneously, add this compound to each well to a final concentration of 10 µM.

-

Incubate the cells for the desired labeling period (e.g., 24, 48, or 72 hours).

-

After the incubation period, aspirate the medium and wash the cells twice with ice-cold PBS.

-

Harvest the cells by trypsinization and transfer them to microcentrifuge tubes.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

The cell pellets are now ready for DNA extraction.

-

Genomic DNA Extraction

This protocol outlines a standard column-based method for extracting genomic DNA from the labeled cell pellets.

-

Materials:

-

DNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit)

-

Cell pellets from the labeling experiment

-

Lysis buffer

-

Proteinase K

-

Ethanol

-

Wash buffers

-

Elution buffer

-

-

Procedure:

-

Resuspend the cell pellet in 200 µL of lysis buffer containing 20 µL of proteinase K.

-

Incubate the mixture at 56°C for 10 minutes to lyse the cells.

-

Add 200 µL of ethanol (96-100%) to the lysate and mix thoroughly.

-

Transfer the mixture to a spin column and centrifuge at 6,000 x g for 1 minute.

-

Discard the flow-through and wash the column with 500 µL of wash buffer 1, followed by centrifugation.

-

Repeat the wash step with 500 µL of wash buffer 2.

-

Elute the DNA by adding 100 µL of elution buffer to the center of the column membrane and incubating for 1 minute at room temperature, followed by centrifugation at 6,000 x g for 1 minute.

-

Quantify the DNA concentration using a spectrophotometer (e.g., NanoDrop).

-

DNA Hydrolysis and Sample Preparation for Mass Spectrometry

This protocol describes the enzymatic hydrolysis of genomic DNA to individual deoxynucleosides for subsequent analysis.

-

Materials:

-

Extracted genomic DNA (2-5 µg)

-

Nuclease P1

-

Alkaline phosphatase

-

Reaction buffer (e.g., 10 mM ammonium acetate, pH 5.3)

-

-

Procedure:

-

In a microcentrifuge tube, mix 2-5 µg of genomic DNA with nuclease P1 (5 units) in reaction buffer.

-

Incubate the mixture at 37°C for 2 hours.

-

Add alkaline phosphatase (5 units) and continue the incubation at 37°C for an additional 2 hours.

-

After hydrolysis, centrifuge the sample at 10,000 x g for 5 minutes to pellet any undigested material.

-

Transfer the supernatant containing the deoxynucleosides to a new tube for LC-MS/MS analysis.

-

Data Presentation

The following tables summarize the quantitative data from a representative experiment investigating the effect of Drug X on the proliferation of MCF-7 cells using the this compound labeling protocol.

Table 1: DNA Yield from MCF-7 Cells Treated with Drug X

| Treatment | Incubation Time (hours) | Average DNA Yield (µg per well) | Standard Deviation |

| Vehicle Control | 48 | 8.2 | 0.6 |

| Drug X (10 nM) | 48 | 6.1 | 0.5 |

| Drug X (100 nM) | 48 | 4.5 | 0.4 |

Table 2: 13C-Enrichment in Genomic DNA of MCF-7 Cells

| Treatment | Incubation Time (hours) | % 13C-Thymidine Enrichment | Standard Deviation |

| Vehicle Control | 24 | 4.8 | 0.3 |

| Vehicle Control | 48 | 9.5 | 0.7 |

| Drug X (100 nM) | 24 | 2.1 | 0.2 |

| Drug X (100 nM) | 48 | 3.8 | 0.4 |

Visualizations

Signaling Pathway

Caption: Metabolic pathway of this compound incorporation into DNA.

Experimental Workflow

Caption: Workflow for this compound cell proliferation assay.

Application Note: Quantitative Analysis of Thyminose-13C-1 in Human Plasma by Stable Isotope Dilution LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of Thyminose in human plasma using Thyminose-13C-1 as an internal standard. The method utilizes a simple protein precipitation step for sample preparation, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive mode. This stable isotope dilution assay provides high accuracy and precision, making it suitable for various research applications, including pharmacokinetic studies and metabolic research in drug development.

Introduction

Thyminose, also known as 2-deoxy-D-ribose, is a fundamental component of deoxyribonucleic acid (DNA).[1] Its levels in biological fluids can be indicative of cellular turnover and metabolic processes. Accurate quantification of thyminose is crucial for understanding its role in various physiological and pathological states. Stable isotope dilution mass spectrometry is a powerful technique for the accurate quantification of endogenous metabolites.[2][3] By spiking a known amount of a stable isotope-labeled internal standard, such as this compound, into a sample, variations in sample preparation and instrument response can be effectively normalized, leading to highly reliable results.[2] this compound, being chemically identical to the endogenous analyte but differing in mass, co-elutes chromatographically and experiences similar ionization efficiency, making it an ideal internal standard.[4]

Experimental

Materials and Reagents

-

Thyminose (≥99% purity)

-

This compound (≥99% purity, isotopic purity >99%)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (sourced from an authorized vendor)

Sample Preparation

A simple and efficient protein precipitation method was employed for the extraction of Thyminose from human plasma.[4][5][6][7]

-

Thaw human plasma samples on ice.

-

To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing 50 ng/mL of this compound (Internal Standard, IS).

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation was achieved using a hydrophilic interaction liquid chromatography (HILIC) column to retain the polar analyte.

-

Column: HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient:

Time (min) %B 0.0 95 2.0 95 5.0 50 5.1 5 7.0 5 7.1 95 | 10.0 | 95 |

Mass Spectrometry

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode was used for detection. The analytes were monitored using Multiple Reaction Monitoring (MRM). A characteristic fragmentation of deoxyribonucleosides is the neutral loss of the deoxyribose moiety (m/z 116).[8][9][10][11]

-

Ionization Mode: ESI Positive

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Thyminose 135.1 73.1 15 | this compound (IS) | 136.1 | 74.1 | 15 |

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of Thyminose in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensured high accuracy and precision by correcting for matrix effects and variations in instrument response.

Calibration Curve

The calibration curve was constructed by plotting the peak area ratio of Thyminose to this compound against the concentration of Thyminose. The curve showed excellent linearity over the concentration range of 1 to 1000 ng/mL.

| Concentration (ng/mL) | Peak Area (Thyminose) | Peak Area (this compound) | Peak Area Ratio (Analyte/IS) |

| 1 | 2,540 | 1,250,000 | 0.0020 |

| 5 | 12,650 | 1,245,000 | 0.0102 |

| 10 | 25,300 | 1,255,000 | 0.0202 |

| 50 | 127,000 | 1,260,000 | 0.1008 |

| 100 | 255,000 | 1,250,000 | 0.2040 |

| 500 | 1,280,000 | 1,255,000 | 1.0199 |

| 1000 | 2,550,000 | 1,250,000 | 2.0400 |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated using quality control (QC) samples at three concentration levels. The results, summarized in the table below, demonstrate that the method is both accurate and precise.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%) |

| Low | 15 | 4.2 | 102.5 | 5.1 | 101.8 |

| Medium | 150 | 3.1 | 98.7 | 4.3 | 99.2 |

| High | 750 | 2.5 | 101.2 | 3.8 | 100.5 |

Visualizations

Experimental Workflow

References

- 1. Deoxyribose - Wikipedia [en.wikipedia.org]

- 2. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. mnkjournals.com [mnkjournals.com]

- 5. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. filtrous.com [filtrous.com]

- 7. agilent.com [agilent.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Application Notes and Protocols for Incorporating Thyminose-13C-1 in Metabolic Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. By introducing isotopically labeled substrates, researchers can trace the flow of atoms through metabolic pathways, providing a quantitative understanding of cellular physiology. Thyminose-13C-1, a stable isotope-labeled form of deoxyribose, offers a unique tool to probe specific areas of metabolism, particularly the nucleotide salvage pathway and its connections to central carbon metabolism. These application notes provide a comprehensive overview and detailed protocols for the effective incorporation of this compound in MFA studies, aiding in the investigation of disease states, drug efficacy, and cellular engineering.

Thyminose, also known as deoxyribose, is a fundamental component of deoxyribonucleic acid (DNA). The use of this compound as a tracer allows for the precise tracking of the C1 carbon of the deoxyribose moiety as it is incorporated into deoxyribonucleosides and subsequently into DNA via the salvage pathway. Furthermore, its catabolism can reveal fluxes into glycolysis and the tricarboxylic acid (TCA) cycle. This provides a valuable window into cellular proliferation, DNA repair mechanisms, and the metabolic reprogramming often observed in cancer and other diseases.

Core Applications

The unique metabolic fate of this compound makes it a valuable tracer for several key research areas:

-

Oncology Research: Cancer cells often exhibit altered nucleotide metabolism to sustain rapid proliferation. Tracing this compound can elucidate the activity of the deoxyribonucleoside salvage pathway, a critical route for DNA synthesis in some cancers, and identify potential therapeutic targets.

-

Drug Development: Evaluating the impact of drugs on nucleotide metabolism is crucial. This compound can be used to assess how therapeutic agents affect DNA synthesis and repair pathways, providing insights into their mechanism of action and potential resistance mechanisms.

-

Virology: Many antiviral drugs are nucleoside analogs that interfere with viral replication. MFA with this compound can be employed to study the metabolic interplay between the host cell and the virus, and to understand the metabolic effects of antiviral therapies.

-

Mitochondrial Dysfunction: The salvage pathway is also important for mitochondrial DNA synthesis. This compound tracing can help investigate disorders related to mitochondrial DNA depletion and the metabolic consequences of mitochondrial dysfunction.

Experimental Design Considerations

Successful MFA studies using this compound require careful experimental design. Key considerations include:

-

Cell Line Selection: Choose cell lines with active deoxyribonucleoside salvage pathways. Cancer cell lines, rapidly dividing cells, and cells deficient in de novo nucleotide synthesis are often suitable models.

-

Tracer Concentration: The optimal concentration of this compound should be determined empirically to ensure sufficient labeling of downstream metabolites without causing metabolic perturbations. A starting point is often in the range of physiological concentrations of deoxyribose.

-

Co-labeling Strategies: To obtain a more comprehensive flux map, consider co-labeling experiments with other 13C-labeled substrates, such as [U-13C]-glucose or [U-13C]-glutamine. This allows for the simultaneous analysis of glycolysis, the pentose phosphate pathway (PPP), the TCA cycle, and their connections to nucleotide metabolism.

-

Isotopic Steady State: For steady-state MFA, it is crucial to ensure that the intracellular metabolite pools have reached isotopic steady state. This is typically achieved by culturing the cells in the presence of the labeled substrate for a sufficient period, often spanning several cell doubling times.

-

Analytical Methods: Mass spectrometry (MS), particularly gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), is the primary analytical technique for measuring the mass isotopomer distributions of metabolites.

Signaling Pathways and Metabolic Fate of this compound

This compound, upon entering the cell, is primarily metabolized through two main routes: the deoxyribonucleoside salvage pathway and catabolism.

Caption: Metabolic fate of this compound.

Experimental Workflow

The following diagram outlines the general workflow for a metabolic flux analysis experiment using this compound.

Caption: General workflow for 13C-MFA.

Detailed Experimental Protocols

Protocol 1: Steady-State 13C Metabolic Flux Analysis using this compound

Objective: To quantify the metabolic fluxes through the deoxyribonucleoside salvage pathway and central carbon metabolism at isotopic steady state.

Materials:

-

Selected cancer cell line (e.g., HeLa, HCT116)

-

Complete cell culture medium (e.g., DMEM)

-

Dialyzed fetal bovine serum (FBS)

-

This compound (sterile, cell culture grade)

-

[U-13C]-Glucose (optional, for co-labeling)

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol, ice-cold

-

Chloroform, ice-cold

-

Water, ultrapure, ice-cold

-

Cell scrapers

-

Centrifuge tubes

-

GC-MS or LC-MS/MS system

Procedure:

-

Cell Seeding and Growth:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) at a density that will allow them to reach approximately 80% confluency at the time of harvest.

-

Culture cells in complete medium supplemented with dialyzed FBS to minimize interference from unlabeled precursors in the serum.

-

-

Isotopic Labeling:

-

Prepare labeling medium by supplementing the base medium with this compound at the desired final concentration. If co-labeling, also add the other 13C-labeled substrate.

-

When cells reach approximately 20-30% confluency, replace the growth medium with the pre-warmed labeling medium.

-

Incubate the cells in the labeling medium for a period sufficient to achieve isotopic steady state. This is typically at least 24-48 hours, but should be optimized for the specific cell line and its doubling time.

-

-

Metabolite Quenching and Extraction:

-

Rapidly aspirate the labeling medium from the culture vessel.

-

Immediately wash the cells twice with ice-cold PBS to remove any remaining extracellular labeled substrate.

-

Add a sufficient volume of ice-cold 80% methanol to the cells to quench all enzymatic activity.

-

Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled tube.

-

Perform a three-phase liquid-liquid extraction by adding ice-cold water and chloroform in a 1:1:1 ratio (methanol:water:chloroform).

-

Vortex vigorously and centrifuge at high speed to separate the phases.

-

Carefully collect the upper aqueous phase (containing polar metabolites like nucleotides and glycolytic intermediates) and the lower organic phase (containing lipids) into separate tubes. The protein pellet will be at the interface.

-

-

Sample Preparation for MS Analysis:

-

Dry the collected aqueous phase under a stream of nitrogen or using a vacuum concentrator.

-

Derivatize the dried metabolites as required for your specific GC-MS or LC-MS method. For GC-MS analysis of sugars and organic acids, a common derivatization is methoximation followed by silylation.

-

-

Mass Spectrometry Analysis:

-

Analyze the derivatized samples by GC-MS or LC-MS/MS to determine the mass isotopomer distributions (MIDs) of key metabolites.

-

Metabolites of interest include:

-

Deoxyribonucleosides (deoxyadenosine, deoxyguanosine, deoxycytidine, thymidine)

-

Glycolytic intermediates (e.g., pyruvate, lactate)

-

TCA cycle intermediates (e.g., citrate, succinate, malate)

-

Amino acids (for co-labeling experiments with glucose)

-

-

-

Data Analysis and Flux Calculation:

-

Correct the raw MS data for the natural abundance of 13C.

-

Use a metabolic flux analysis software package (e.g., INCA, Metran, WUFLUX) to fit the measured MIDs to a metabolic network model.

-

The software will estimate the net and exchange fluxes for the reactions in the model that best reproduce the experimental data.

-

Quantitative Data Presentation

The following tables present representative, illustrative data from a hypothetical steady-state MFA experiment using this compound and [U-13C]-glucose in a cancer cell line. These values are for demonstration purposes and will vary depending on the cell line and experimental conditions.

Table 1: Relative Mass Isotopomer Distributions of Key Metabolites

| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 |

| Deoxyadenosine | 45.2% | 51.3% | 2.1% | 1.0% | 0.3% | 0.1% | 0.0% |

| Pyruvate | 20.5% | 5.5% | 15.8% | 58.2% | - | - | - |

| Lactate | 19.8% | 6.1% | 16.2% | 57.9% | - | - | - |

| Citrate | 15.3% | 8.2% | 25.1% | 18.9% | 28.5% | 3.8% | 0.2% |

| Ribose-5-phosphate | 10.1% | 4.2% | 8.9% | 15.3% | 21.5% | 40.0% | - |

M+n represents the fraction of the metabolite pool containing n 13C atoms. The bolded value indicates the most abundant labeled isotopomer.

Table 2: Estimated Metabolic Fluxes (normalized to glucose uptake rate of 100)

| Pathway | Reaction | Control Flux | Treated Flux | Fold Change |

| Glycolysis | Glucose -> G6P | 100.0 ± 5.0 | 100.0 ± 4.8 | 1.0 |

| G6P -> F6P | 95.2 ± 4.5 | 92.1 ± 4.2 | 0.97 | |

| F6P -> PYR | 180.4 ± 9.1 | 175.3 ± 8.5 | 0.97 | |

| PYR -> LAC | 85.1 ± 4.3 | 110.2 ± 5.1 | 1.30 | |

| Pentose Phosphate Pathway | G6P -> R5P (oxidative) | 15.7 ± 1.8 | 25.4 ± 2.3 | 1.62 |

| F6P <-> R5P (non-oxidative) | 5.2 ± 0.6 | 8.1 ± 0.9 | 1.56 | |